2-(2-Phenylethenylsulfonylamino)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenylsulfonylamino)acetic acid typically involves the reaction of phenylethenylsulfonyl chloride with glycine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethenylsulfonylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylethenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted aromatic compounds .
Scientific Research Applications
2-(2-Phenylethenylsulfonylamino)acetic acid is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethenylsulfonylamino)acetic acid involves its interaction with specific molecular targets. The phenylethenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function and activity . This interaction can influence various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Similar in structure but lacks the sulfonylamino group.
2-Phenylethylamine: Contains a phenylethyl group but lacks the sulfonyl and carboxylic acid groups.
Sulfanilic acid: Contains a sulfonyl group but lacks the phenylethenyl and carboxylic acid groups.
Uniqueness
2-(2-Phenylethenylsulfonylamino)acetic acid is unique due to the presence of both the phenylethenyl and sulfonylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H11NO4S |
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Molecular Weight |
241.27 g/mol |
IUPAC Name |
2-(2-phenylethenylsulfonylamino)acetic acid |
InChI |
InChI=1S/C10H11NO4S/c12-10(13)8-11-16(14,15)7-6-9-4-2-1-3-5-9/h1-7,11H,8H2,(H,12,13) |
InChI Key |
BENSSPRDYYRKBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)O |
Origin of Product |
United States |
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